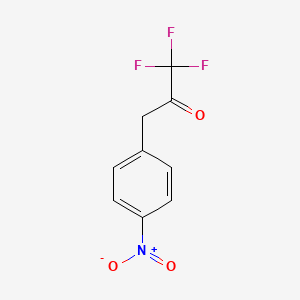
5-(Tert-butoxy)pentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tert-butoxy)pentan-2-amine is an organic compound with the molecular formula C9H21NO It is a derivative of pentan-2-amine, where a tert-butoxy group is attached to the fifth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)pentan-2-amine typically involves the reaction of pentan-2-amine with tert-butyl alcohol under specific conditions. One common method is to use a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
5-(Tert-butoxy)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines or ethers.
科学的研究の応用
5-(Tert-butoxy)pentan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-(Tert-butoxy)pentan-2-amine exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
類似化合物との比較
Similar Compounds
Pentan-2-amine: The parent compound without the tert-butoxy group.
5-(Methoxy)pentan-2-amine: A similar compound with a methoxy group instead of a tert-butoxy group.
5-(Ethoxy)pentan-2-amine: Another analog with an ethoxy group.
Uniqueness
5-(Tert-butoxy)pentan-2-amine is unique due to the presence of the bulky tert-butoxy group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where steric hindrance and electronic effects are crucial.
特性
分子式 |
C9H21NO |
|---|---|
分子量 |
159.27 g/mol |
IUPAC名 |
5-[(2-methylpropan-2-yl)oxy]pentan-2-amine |
InChI |
InChI=1S/C9H21NO/c1-8(10)6-5-7-11-9(2,3)4/h8H,5-7,10H2,1-4H3 |
InChIキー |
KODWBRYUWLQVTG-UHFFFAOYSA-N |
正規SMILES |
CC(CCCOC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


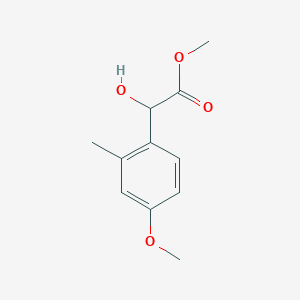
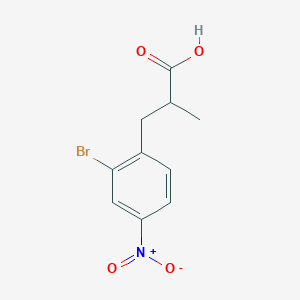
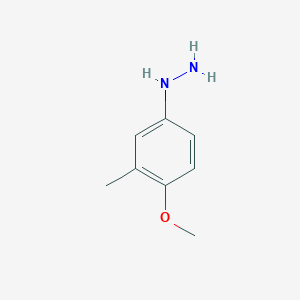
![4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
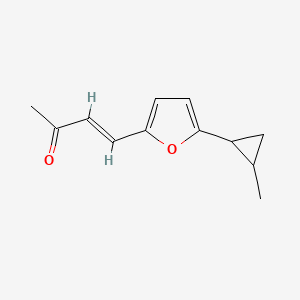
aminehydrochloride](/img/structure/B15321263.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
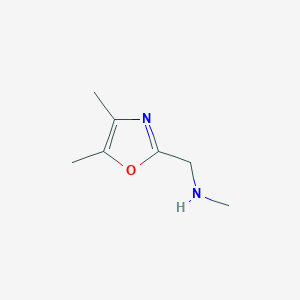
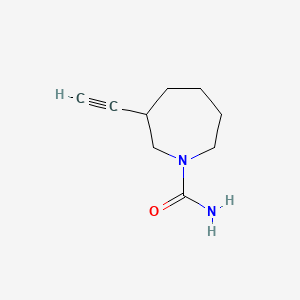
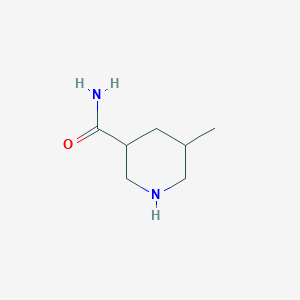
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)

